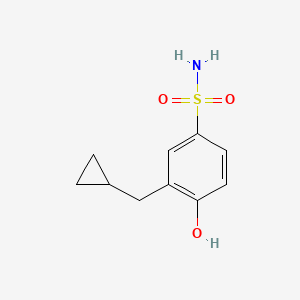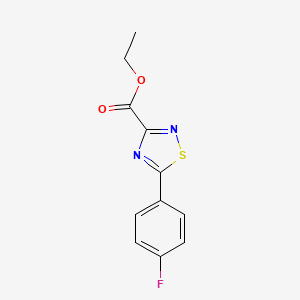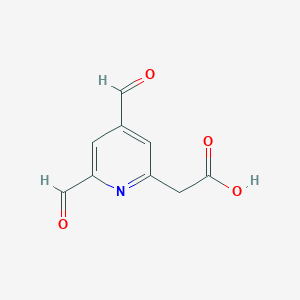
(4,6-Diformylpyridin-2-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Diformylpyridin-2-YL)acetic acid is an organic compound that features a pyridine ring substituted with two formyl groups at positions 4 and 6, and an acetic acid group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Diformylpyridin-2-YL)acetic acid typically involves multi-step organic reactions. One common method includes the formylation of pyridine derivatives followed by the introduction of the acetic acid group. The reaction conditions often require the use of strong acids or bases, and sometimes catalysts to facilitate the formylation and subsequent reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(4,6-Diformylpyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids.
Reduction: The formyl groups can be reduced to hydroxymethyl groups.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl groups would yield (4,6-dicarboxylpyridin-2-YL)acetic acid, while reduction would produce (4,6-dihydroxymethylpyridin-2-YL)acetic acid.
Applications De Recherche Scientifique
(4,6-Diformylpyridin-2-YL)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (4,6-Diformylpyridin-2-YL)acetic acid exerts its effects involves its interaction with various molecular targets. The formyl groups can participate in nucleophilic addition reactions, while the acetic acid group can engage in hydrogen bonding and ionic interactions. These interactions can influence the compound’s reactivity and its role in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridine-2-carboxylic acid: Similar structure but lacks the formyl groups.
4,6-Dimethylpyridine-2-YL)acetic acid: Similar structure but with methyl groups instead of formyl groups.
Uniqueness
(4,6-Diformylpyridin-2-YL)acetic acid is unique due to the presence of both formyl and acetic acid groups on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C9H7NO4 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
2-(4,6-diformylpyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H7NO4/c11-4-6-1-7(3-9(13)14)10-8(2-6)5-12/h1-2,4-5H,3H2,(H,13,14) |
Clé InChI |
XWTVDJPBPVWFNX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(N=C1CC(=O)O)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine](/img/structure/B14844448.png)

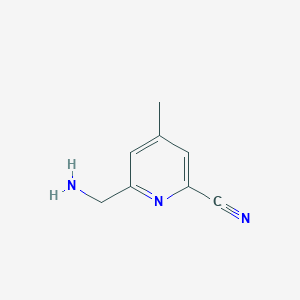
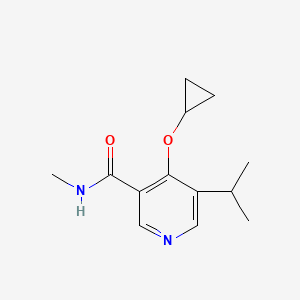
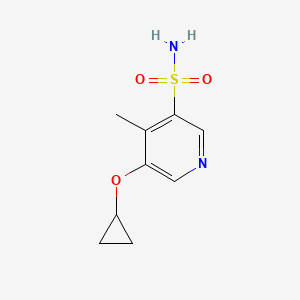
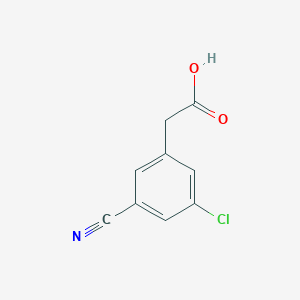
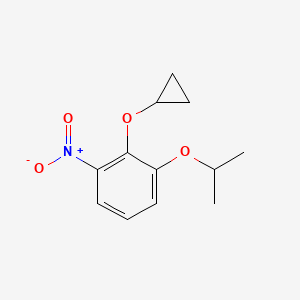
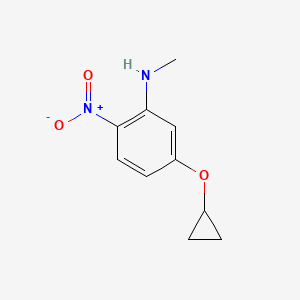
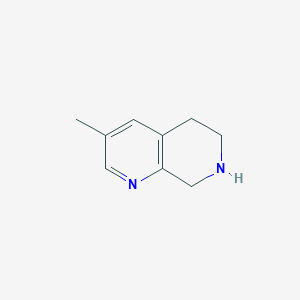
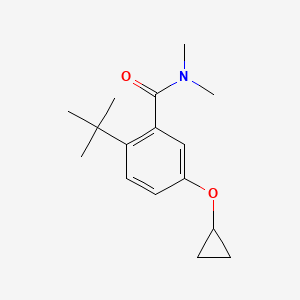
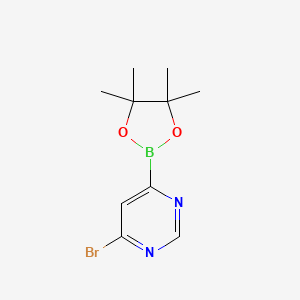
![5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14844506.png)
